N-benzyl-4-(benzylsulfonyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

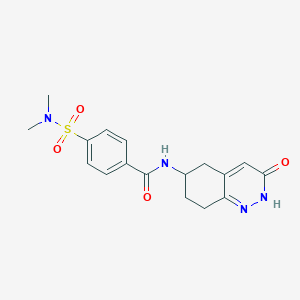

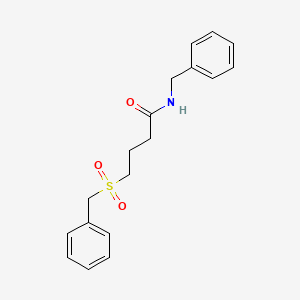

N-benzyl-4-(benzylsulfonyl)butanamide is a useful research compound. Its molecular formula is C18H21NO3S and its molecular weight is 331.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Des chercheurs ont exploré l'utilisation de l'ingénierie des solvants pour contrôler la résolution de la synthèse lipase-catalysée des β-aminoacides via des réactions d'addition de Michael . Ils ont notamment étudié la synthèse enzymatique chémo- et énantiosélective de ®-(−)-N-benzyl-3-(benzylamino)butanamide. Le milieu solvant influence considérablement la chémosélectivité de l'addition aza-Michael et la résolution cinétique ultérieure de l'adduit de Michael. Cette approche ouvre de nouvelles possibilités pour la synthèse enzymatique monotope de β-aminoesters et de β-aminoacides enrichis en énantiomères.

- Le N-benzyl-4-(benzylsulfonyl)butanamide peut être synthétisé par un processus en deux étapes. Tout d'abord, le chlorure de 4-méthylbenzènesulfonyle réagit avec une amine primaire pour donner le 4-méthylbenzènesulfonamide correspondant. La benzylation subséquente du sulfonamide conduit à la formation des N-benzyl-4-méthylbenzènesulfonamides substitués .

- Les β-aminoacides et leurs dérivés présentent un large spectre de propriétés biologiques. L'incorporation de β-aminoacides dans les β-peptides confère des caractéristiques structurales qui améliorent la résistance à la dégradation hydrolytique sur des périodes prolongées .

Synthèse enzymatique des β-aminoacides

Synthèse des chlorures de benzylsulfonyle

Propriétés biologiques et caractéristiques structurales

Mécanisme D'action

Mode of Action

It’s known that the compound’s activity can be influenced by the nature of the solvent, which affects the chemoselectivity of the aza-michael addition and the subsequent kinetic resolution of the michael adduct .

Action Environment

The action of N-benzyl-4-(benzylsulfonyl)butanamide can be influenced by environmental factors such as the nature of the solvent. The solvent can affect the chemoselectivity of the aza-Michael addition and the subsequent kinetic resolution of the Michael adduct, both of which are catalyzed by CalB .

Analyse Biochimique

Biochemical Properties

N-Benzyl-4-(benzylsulfonyl)butanamide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. One of the key interactions involves its binding to the enzyme NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), which is crucial for fatty acid synthesis in bacteria . This interaction inhibits the enzyme’s activity, leading to a disruption in the bacterial cell wall synthesis and exhibiting potential antibacterial properties. Additionally, this compound may interact with other biomolecules, such as transport proteins and receptors, influencing various biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In bacterial cells, the compound’s inhibition of InhA leads to impaired cell wall synthesis, resulting in cell death . In mammalian cells, this compound may influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins involved in cell growth and differentiation, leading to changes in gene expression patterns and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of InhA, inhibiting its enzymatic activity and preventing the reduction of enoyl-ACP to acyl-ACP . This inhibition disrupts the fatty acid synthesis pathway, leading to the accumulation of toxic intermediates and bacterial cell death. Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to fatty acid synthesis and degradation. The compound interacts with enzymes such as InhA, inhibiting their activity and disrupting the normal metabolic flux . This inhibition can lead to changes in metabolite levels, such as the accumulation of toxic intermediates and depletion of essential fatty acids. Additionally, this compound may affect other metabolic pathways by modulating the activity of key enzymes and cofactors.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In bacterial cells, the compound primarily localizes to the cell wall, where it exerts its inhibitory effects on InhA . In mammalian cells, this compound may localize to various organelles, such as the mitochondria or endoplasmic reticulum, influencing their function and activity. The compound’s subcellular localization can impact its overall efficacy and specificity in biochemical assays.

Propriétés

IUPAC Name |

N-benzyl-4-benzylsulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c20-18(19-14-16-8-3-1-4-9-16)12-7-13-23(21,22)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSSTNJLZPSWBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2509516.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine](/img/structure/B2509518.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2509522.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2509524.png)

![N-benzyl-6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2509525.png)

![3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2509530.png)

![N-(2-methoxy-5-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2509535.png)